molecular formula C12H11ClN2OS B2853180 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide CAS No. 50772-64-0

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide

Cat. No. B2853180
CAS RN: 50772-64-0
M. Wt: 266.74
InChI Key: ANTVEXRUHJVROA-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide (CMTPA) is a synthetic compound with a wide range of applications in scientific research. CMTPA is a derivative of the thiazole ring, which is a five-membered heterocyclic aromatic ring system. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. CMTPA has been widely used in the fields of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide has been used in a variety of scientific research applications, including drug development, protein engineering, and enzyme studies. In drug development, 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide has been used to modify the structure of existing drugs and to create new drugs with improved properties. In protein engineering, 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide has been used to modify the structure of proteins and to create new proteins with improved properties. In enzyme studies, 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide has been used to study the structure and activity of enzymes.

Mechanism Of Action

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. The binding of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide to the enzyme is reversible, meaning that the enzyme can be reactivated by removing the 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide from the active site.
Biochemical and Physiological Effects
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide has been shown to have a number of biochemical and physiological effects. In laboratory studies, 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, proteins, and other molecules. 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins and other molecules. In animal studies, 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide has been shown to have anti-inflammatory, antifungal, and antimicrobial effects.

Advantages And Limitations For Lab Experiments

The use of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide in laboratory experiments has several advantages. 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide is relatively easy to synthesize and can be used in a variety of experiments. 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide is also relatively inexpensive and can be used in large quantities. The main limitation of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide is that it is not very soluble in water, so it may not be suitable for experiments that require aqueous solutions.

Future Directions

There are a number of potential future directions for research involving 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide. One potential direction is the development of new drugs based on the structure of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide. Another potential direction is the study of the mechanism of action of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide on enzymes and other molecules. Additionally, further research could be conducted to explore the biochemical and physiological effects of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide in animal models. Finally, further research could be conducted to explore the potential applications of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide in the fields of biochemistry, pharmacology, and medicinal chemistry.

Synthesis Methods

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide is synthesized by a two-step process. The first step involves the reaction of 4-methyl-1,3-thiazole-2-carboxylic acid with phenylacetyl chloride in the presence of a base, such as sodium hydroxide. The second step is the reaction of the resulting 4-methyl-1,3-thiazole-2-carboxylic acid phenyl ester with chloroacetic acid in the presence of a base, such as potassium carbonate.

properties

IUPAC Name

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-9-8-17-12(14-9)15(11(16)7-13)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTVEXRUHJVROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N(C2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide

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